N-(2-methoxyethyl)naphthalene-2-sulfonamide
Description
N-(2-methoxyethyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Properties
IUPAC Name |
N-(2-methoxyethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-17-9-8-14-18(15,16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOKMUGVJRWNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-methoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-methoxyethyl)naphthalene-2-sulfonamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may improve cognitive function in certain conditions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the 2-methoxyethyl group but shares the sulfonamide functional group.
N-(2-hydroxyethyl)naphthalene-2-sulfonamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)naphthalene-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
